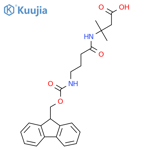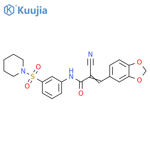derivados piridínicos
Pyridinium derivatives are a class of organic compounds characterized by the presence of pyridine ring in their molecular structure, with at least one substituent attached to the nitrogen atom. These compounds exhibit diverse chemical and physical properties due to the substitution pattern on the pyridine ring. They find applications across various industries including pharmaceuticals, agriculture, and materials science.
In the pharmaceutical field, pyridinium derivatives are often used as intermediates or directly incorporated into drug molecules for their potential therapeutic effects. For instance, they can serve as antiparasitic agents, antimicrobial agents, or anti-inflammatory compounds by modulating specific biological pathways. Their ability to form hydrogen bonds and ion-pair interactions with biomolecules makes them valuable in designing novel drugs.
In agriculture, pyridinium derivatives have been explored for their pesticidal properties, acting against a wide range of pests. They can be used as herbicides, fungicides, or insecticides by interfering with the metabolic processes of target organisms. Additionally, some pyridinium derivatives exhibit chelating abilities, which are useful in soil remediation and fertilizer formulations.
In materials science, these compounds are utilized to develop conductive polymers, functional dyes, and sensors due to their unique electronic properties. The presence of both aromatic and amine functionalities allows for facile derivatization, enabling the creation of multifunctional materials with tailored properties.
Overall, pyridinium derivatives represent a versatile class of compounds with broad applications in multiple sectors, highlighting their importance in modern chemistry research and development.

| Estructura | Nombre químico | CAS | MF |
|---|---|---|---|
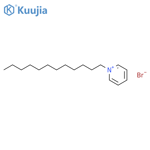 |
1-Dodecylpyridinium bromide | 104-73-4 | C17H30BrN |
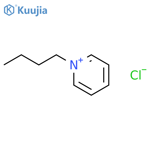 |
1-Butylpyridin-1-ium Chloride | 1124-64-7 | C9H14ClN |
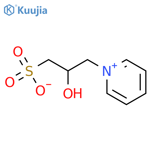 |
2-Hydroxy-3-(pyridin-1-ium-1-yl)propane-1-sulfonate | 3918-73-8 | C8H11NO4S |
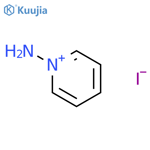 |
1-Aminopyridinium iodide | 6295-87-0 | C5H7IN2 |
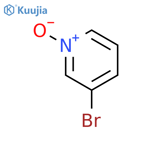 |
3-Bromopyridine N-oxide | 2402-97-3 | C5H4BrNO |
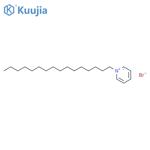 |
Hexadecyl pyridinium bromide | 140-72-7 | C21H38BrN |
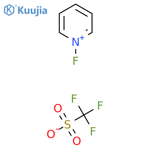 |
N-Fluoropyridinium Trifluoromethanesulfonate | 107263-95-6 | C6H5F4NO3S |
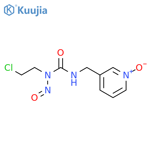 |
Urea,N-(2-chloroethyl)-N-nitroso-N'-[(1-oxido-3-pyridinyl)methyl]- | 70015-86-0 | C9H11ClN4O3 |
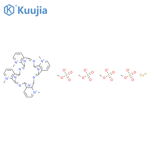 |
Cuprolinic Blue (Technical Grade) | 41276-95-3 | C36H36CuN12O16S4 |
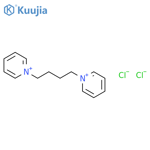 |
N,N'-Tetramethylenebispyridinium Dichloride | 25057-79-8 | C14H18Cl2N2 |
Literatura relevante
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
Proveedores recomendados
-
Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
Productos recomendados

